(Z)-1-(2-METHYLPIPERIDINO)-2,3-DIPHENYL-2-PROPEN-1-ONE
Description
(Z)-1-(2-METHYLPIPERIDINO)-2,3-DIPHENYL-2-PROPEN-1-ONE is an organic compound that features a piperidine ring substituted with a methyl group, and a propenone moiety conjugated with two phenyl groups
Properties
IUPAC Name |
(Z)-1-(2-methylpiperidin-1-yl)-2,3-diphenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-17-10-8-9-15-22(17)21(23)20(19-13-6-3-7-14-19)16-18-11-4-2-5-12-18/h2-7,11-14,16-17H,8-10,15H2,1H3/b20-16- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVAUQKZTDSAFL-SILNSSARSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCN1C(=O)/C(=C\C2=CC=CC=C2)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-METHYLPIPERIDINO)-2,3-DIPHENYL-2-PROPEN-1-ONE typically involves the condensation of 2-methylpiperidine with benzaldehyde derivatives under basic conditions. The reaction proceeds through the formation of an enamine intermediate, which subsequently undergoes aldol condensation with another benzaldehyde molecule to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(2-METHYLPIPERIDINO)-2,3-DIPHENYL-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
(Z)-1-(2-METHYLPIPERIDINO)-2,3-DIPHENYL-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-1-(2-METHYLPIPERIDINO)-2,3-DIPHENYL-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-METHYLPIPERIDINO)-2,3-DIPHENYL-2-PROPEN-1-ONE: Lacks the (Z)-configuration, which may affect its reactivity and biological activity.
1-(2-PIPERIDINO)-2,3-DIPHENYL-2-PROPEN-1-ONE: Lacks the methyl group on the piperidine ring, which may influence its chemical properties and interactions.
1-(2-METHYLPIPERIDINO)-2,3-DIPHENYL-2-PROPAN-1-ONE: The propenone moiety is reduced to a propanone, altering its reactivity.
Uniqueness
(Z)-1-(2-METHYLPIPERIDINO)-2,3-DIPHENYL-2-PROPEN-1-ONE is unique due to its specific structural configuration, which can influence its chemical reactivity and biological activity. The presence of the (Z)-configuration and the methyl group on the piperidine ring distinguishes it from other similar compounds, potentially leading to unique applications and effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
